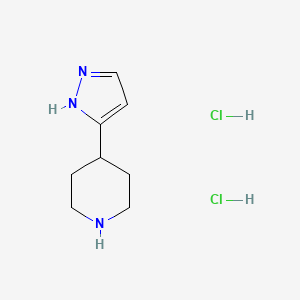

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

CAS No.: 690262-00-1

Cat. No.: VC2647337

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690262-00-1 |

|---|---|

| Molecular Formula | C8H15Cl2N3 |

| Molecular Weight | 224.13 g/mol |

| IUPAC Name | 4-(1H-pyrazol-5-yl)piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C8H13N3.2ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H |

| Standard InChI Key | FKAZGXYODMJIAZ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC=NN2.Cl.Cl |

| Canonical SMILES | C1CNCCC1C2=CC=NN2.Cl.Cl |

Introduction

Chemical Structure and Properties

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is characterized by a piperidine ring (a six-membered saturated nitrogen-containing heterocycle) with a pyrazole substituent at the 4-position. The compound exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form, making it more suitable for various research applications.

Basic Chemical Information

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅Cl₂N₃ |

| Molecular Weight | 224.13 g/mol |

| IUPAC Name | 4-(1H-pyrazol-5-yl)piperidine dihydrochloride |

| CAS Number | 690262-00-1 |

| Standard InChI | InChI=1S/C8H13N3.2ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H |

| Standard InChIKey | IACSYRJJZARJNC-UHFFFAOYSA-N |

The compound also exists in a hydrate form with molecular formula C₈H₁₇Cl₂N₃O and molecular weight 242.14 g/mol .

Physical and Chemical Properties

The physical state of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is typically a solid at room temperature . As a dihydrochloride salt, it exhibits increased water solubility compared to the free base form, which is advantageous for biological testing and pharmaceutical formulations. The compound contains both basic (piperidine) and neutral (pyrazole) nitrogen-containing heterocycles, which contribute to its chemical reactivity and potential for interactions with biological targets.

Synthesis Methods

The synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride typically involves multiple steps, focusing on the construction of the heterocyclic rings and subsequent salt formation.

General Synthetic Approach

A common synthetic route involves:

-

Formation of the pyrazole ring through cyclization reactions

-

Coupling of the pyrazole moiety with an appropriately substituted piperidine

-

Conversion to the dihydrochloride salt using hydrogen chloride

Alternative Synthesis Methods

Based on approaches used for similar compounds, alternative synthesis methods may involve:

| Synthetic Approach | Key Features | Reference |

|---|---|---|

| Pyrazole Formation | Initial step often includes the synthesis of pyrazole through condensation of hydrazine with appropriate dicarbonyl compounds | |

| Coupling Reaction | Connection of the pyrazole and piperidine moieties through carbon-carbon bond formation, often using transition metal-catalyzed cross-coupling reactions | |

| Salt Formation | Treatment of the free base with hydrogen chloride in an appropriate solvent to form the dihydrochloride salt |

The precise conditions for these reactions are optimized to achieve high yields and purity, which are crucial for the compound's use in research and development settings.

Biological Activity and Mechanism of Action

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride exhibits significant biological activity that makes it of interest in medicinal chemistry research.

Mechanism of Action

The compound interacts with specific biological targets, including enzymes and receptors involved in disease pathways. Its mechanism likely involves:

-

Binding to specific receptors or enzymes

-

Modulation of signaling pathways

-

Alteration of cellular responses

Pharmacological Applications

Research indicates that 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride has potential applications in various therapeutic areas.

Neurological Disorders

Similar compounds containing the pyrazole-piperidine scaffold have shown promise in treating neurological conditions. 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride may be valuable in:

-

Anxiolytic and antidepressant therapies, through interaction with neurotransmitter systems

-

Neuroprotective applications, potentially preventing neuronal damage

-

Pain management, possibly through modulation of pain signaling pathways

Anti-inflammatory Applications

The anti-inflammatory potential of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride may be utilized in:

-

Reducing neuroinflammation in neurodegenerative diseases

-

Managing inflammatory conditions

-

Developing treatments for inflammatory disorders

| Therapeutic Area | Potential Application | Mechanism |

|---|---|---|

| Cardiovascular | Treatment of hypertension | Possible interaction with cardiovascular receptors |

| Metabolic | Management of diabetes | Potential modulation of metabolic pathways |

| Oncology | Cancer therapy | Possible inhibition of cancer cell proliferation |

Further research is needed to fully elucidate the therapeutic potential of this compound in these areas.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride and related compounds is crucial for optimizing their biological activity.

Pyrazole Moiety

The pyrazole ring is a key structural feature that contributes to the compound's biological activity. Research on related compounds shows that:

-

The position of the pyrazole substituent on the piperidine ring affects activity

-

Substitutions on the pyrazole ring can alter binding affinity and selectivity

-

The presence of the pyrazole NH group may be important for hydrogen bonding with biological targets

Piperidine Ring

The piperidine ring serves as a scaffold that positions the pyrazole moiety appropriately for interactions with biological targets. Modifications to this ring can affect:

-

Conformational flexibility

-

Binding affinity

-

Pharmacokinetic properties

Comparison with Related Compounds

A comparison of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride with structurally related compounds provides insights into the importance of specific structural features:

These comparisons highlight the importance of precise structural features for optimal biological activity.

Recent Research Findings

Recent studies have expanded our understanding of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride and its potential applications.

Neuroprotective Effects

Research suggests that compounds with the pyrazole-piperidine scaffold may have neuroprotective properties. These effects might be mediated through:

-

Inhibition of inflammatory pathways in microglia and neuronal cells

-

Modulation of neurotransmitter systems

-

Protection against oxidative stress

Anti-inflammatory Activity

Studies indicate potential anti-inflammatory properties of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride and related compounds. This activity may involve:

-

Inhibition of pro-inflammatory cytokine production

-

Modulation of inflammatory signaling pathways

-

Reduction of inflammatory cell activation

These findings suggest promising therapeutic potential for conditions involving inflammation, particularly neuroinflammation.

| Hazard Statement | Classification | Warning |

|---|---|---|

| H302 | Acute toxicity, oral | Harmful if swallowed |

| H315 | Skin corrosion/irritation | Causes skin irritation |

| H319 | Serious eye damage/eye irritation | Causes serious eye irritation |

| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation |

These classifications are based on similar compounds and should be considered when handling the material .

Future Research Directions

The current understanding of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride suggests several promising directions for future research.

Structure Optimization

Future studies could focus on optimizing the structure of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride to enhance its therapeutic potential:

-

Introduction of various substituents on the pyrazole ring

-

Modification of the piperidine ring

-

Development of hybrid molecules combining the pyrazole-piperidine scaffold with other pharmacophores

Mechanism Elucidation

Further research is needed to fully understand the molecular mechanisms underlying the biological activity of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride:

-

Identification of specific protein targets

-

Characterization of binding modes

-

Analysis of downstream signaling pathways

Therapeutic Development

The development of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride or its derivatives as therapeutic agents represents an important future direction:

-

Preclinical studies to evaluate efficacy and safety

-

Formulation development for optimal delivery

-

Clinical trials to assess therapeutic potential in humans

These research directions will help unlock the full potential of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride in medicinal chemistry and drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume